Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate
CAS No.: 1207046-59-0
Cat. No.: VC4539082
Molecular Formula: C18H15FN2O2
Molecular Weight: 310.328
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207046-59-0 |
|---|---|
| Molecular Formula | C18H15FN2O2 |
| Molecular Weight | 310.328 |
| IUPAC Name | methyl 8-fluoro-4-(3-methylanilino)quinoline-2-carboxylate |
| Standard InChI | InChI=1S/C18H15FN2O2/c1-11-5-3-6-12(9-11)20-15-10-16(18(22)23-2)21-17-13(15)7-4-8-14(17)19/h3-10H,1-2H3,(H,20,21) |
| Standard InChI Key | HMSKNAQPKOEFPI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |
Introduction
Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate is a complex organic compound with the CAS number 1207046-59-0. It is characterized by its molecular formula C18H15FN2O2 and a molecular weight of 310.3 g/mol . This compound belongs to the quinoline class, which is known for its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties.
Synthesis and Preparation
While specific synthesis details for Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate are not readily available, compounds within the quinoline class are often synthesized through various methods, including condensation reactions and cyclization processes. For instance, quinoline derivatives can be prepared by reacting aniline with aldehydes or ketones in the presence of an acid catalyst .
Biological Activity
Quinoline derivatives have been extensively studied for their biological activities. Although specific data on Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate is limited, compounds in this class are known to exhibit antiproliferative effects against various cancer cell lines. For example, some quinoline-based compounds have shown promising anticancer activity by inhibiting cell growth and inducing apoptosis in cancer cells .
Research Findings and Applications
While detailed research findings specific to Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate are scarce, the quinoline scaffold is recognized for its potential in medicinal chemistry. Quinoline derivatives are explored for their therapeutic applications, including antiviral, antibacterial, and anticancer treatments. The presence of a fluorine atom and a 3-methylphenyl group in this compound may influence its biological activity and pharmacokinetic properties.
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